molecular formula C16H23FN2O3 B6697310 N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Cat. No.: B6697310
M. Wt: 310.36 g/mol
InChI Key: NCYUUWQPYRJSLB-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a pyrrolidine ring, and a carboxamide functional group. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-11-7-8-19(15(11)9-20)16(21)18-12(2)10-22-14-5-3-13(17)4-6-14/h3-6,11-12,15,20H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYUUWQPYRJSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)NC(C)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 4-fluorophenoxypropan-2-yl bromide: This intermediate is synthesized by reacting 4-fluorophenol with 2-bromopropane in the presence of a base like potassium carbonate.

    Synthesis of 2-(hydroxymethyl)-3-methylpyrrolidine: This step involves the reaction of 3-methylpyrrolidine with formaldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenoxypropan-2-yl bromide with 2-(hydroxymethyl)-3-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-[1-(4-fluorophenoxy)propan-2-yl]-2-(carboxymethyl)-3-methylpyrrolidine-1-carboxamide.

    Reduction: Formation of N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
  • N-[1-(4-bromophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
  • N-[1-(4-methylphenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Uniqueness

N-[1-(4-fluorophenoxy)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

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